6-(2-methylpropyl)-3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
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Overview
Description
6-(2-methylpropyl)-3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a complex organic compound that belongs to the class of isothiazolo[4,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methylpropyl)-3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multiple steps, starting from readily available starting materials
Formation of the Isothiazolo[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts.
Introduction of the Isobutyl Group: This step can be achieved through alkylation reactions, where the isobutyl group is introduced using suitable alkylating agents.
Attachment of the Piperazino Carbonyl Moiety: This step involves the coupling of the piperazino group with the pyrimidine ring, typically using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(2-methylpropyl)-3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
6-(2-methylpropyl)-3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is investigated as a potential therapeutic agent, particularly as a kinase inhibitor for cancer treatment.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-methylpropyl)-3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of kinase inhibitors with a similar core structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These compounds also exhibit kinase inhibitory activity and have been studied for their anticancer properties.
Uniqueness
6-(2-methylpropyl)-3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other similar compounds .
Biological Activity
The compound 6-(2-methylpropyl)-3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core with substituents that enhance its pharmacological profile. The presence of a piperazine moiety and a pyrimidine ring contributes to its interaction with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent . For instance, derivatives of similar structures have shown significant activity against Mycobacterium tuberculosis, with some compounds exhibiting IC90 values as low as 3.73 to 4.00 μM . While specific data for the compound is limited, its structural analogs suggest a promising profile against bacterial pathogens.
Anticancer Potential
The thiazolo-pyrimidine scaffold has been associated with anticancer properties. Compounds within this class have demonstrated selective cytotoxicity against various cancer cell lines. For example, pyrazolo[1,5-a]pyrimidines have been noted for their ability to inhibit key enzymes involved in cancer progression . Although direct studies on this specific compound are sparse, its structural similarities to known anticancer agents indicate potential efficacy.
Enzyme Inhibition
The compound is believed to act as an enzyme inhibitor , particularly targeting cyclin-dependent kinases (CDKs) and possibly other kinases involved in cellular signaling pathways. The inhibition of these enzymes can disrupt cancer cell proliferation and survival .
Case Study 1: Antitubercular Activity
In a study focused on synthesizing novel compounds for tuberculosis treatment, several derivatives were evaluated for their activity against Mycobacterium tuberculosis. Among them, compounds structurally related to the target compound exhibited promising results with IC50 values ranging from 1.35 to 2.18 μM . This highlights the potential for further development of the target compound in treating resistant strains of tuberculosis.
Case Study 2: Cytotoxicity Evaluation
Cytotoxicity studies conducted on similar thiazolo-pyrimidine derivatives revealed that many exhibited low toxicity towards human embryonic kidney cells (HEK-293). The most active compounds maintained high selectivity indices, suggesting that modifications around the core structure can yield therapeutically viable candidates .
Data Tables
Properties
IUPAC Name |
6-(2-methylpropyl)-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O3S/c1-11(2)10-25-15(26)13-12(21-18(25)28)14(29-22-13)16(27)23-6-8-24(9-7-23)17-19-4-3-5-20-17/h3-5,11H,6-10H2,1-2H3,(H,21,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEBABFIHNLDLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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